Cas no 1804411-83-3 (2-Chloro-6-iodobenzo[d]oxazole)
![2-Chloro-6-iodobenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1804411-83-3x500.png)
2-Chloro-6-iodobenzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-iodobenzo[d]oxazole
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- インチ: 1S/C7H3ClINO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
- InChIKey: BUBCBQXEMFYQQQ-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2=C(C=1)OC(=N2)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 157
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Chloro-6-iodobenzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000610-1g |
2-Chloro-6-iodobenzo[d]oxazole |
1804411-83-3 | 98% | 1g |
$12,964.95 | 2022-04-02 | |
Alichem | A081000610-250mg |
2-Chloro-6-iodobenzo[d]oxazole |
1804411-83-3 | 98% | 250mg |
$5,030.91 | 2022-04-02 | |
Alichem | A081000610-500mg |
2-Chloro-6-iodobenzo[d]oxazole |
1804411-83-3 | 98% | 500mg |
$6,960.41 | 2022-04-02 |
2-Chloro-6-iodobenzo[d]oxazole 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-Chloro-6-iodobenzo[d]oxazoleに関する追加情報
Professional Introduction to 2-Chloro-6-iodobenzo[d]oxazole (CAS No. 1804411-83-3)
2-Chloro-6-iodobenzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1804411-83-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the benzo[d]oxazole class, which is well-documented for its role in the synthesis of various pharmacologically active molecules. The presence of both chlorine and iodine substituents in its structure introduces unique reactivity patterns, making it a valuable scaffold for further chemical modifications and derivatization.
The structural motif of benzo[d]oxazole consists of a benzene ring fused with an oxygen-containing heterocycle, which is known to contribute to the stability and bioavailability of drug candidates. The introduction of electron-withdrawing and electron-donating groups at specific positions on this scaffold can modulate its pharmacokinetic properties and target interactions. In the case of 2-Chloro-6-iodobenzo[d]oxazole, the chlorine atom at the 2-position and the iodine atom at the 6-position provide distinct handles for functionalization, enabling chemists to explore diverse chemical space for drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of halogenated benzo[d]oxazoles as key intermediates in the development of novel therapeutic agents. The halogen atoms not only serve as reactive sites for cross-coupling reactions but also influence the electronic properties of the molecule, thereby affecting its binding affinity to biological targets. For instance, studies have demonstrated that halogenated benzo[d]oxazoles can exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, cancer, and inflammatory diseases.
One of the most compelling aspects of 2-Chloro-6-iodobenzo[d]oxazole is its utility in constructing more complex molecular architectures through transition metal-catalyzed reactions. The iodine atom, in particular, is a well-established partner for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of aryl or vinyl groups at various positions on the benzo[d]oxazole core, expanding the library of derivatives with tailored biological properties. Similarly, the chlorine atom can be engaged in nucleophilic aromatic substitution (SNAr) reactions, enabling further diversification of the molecular structure.
In the context of drug discovery, 2-Chloro-6-iodobenzo[d]oxazole has been explored as a precursor for synthesizing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial mediators of cellular signaling pathways and are often implicated in disease pathogenesis. By designing molecules that disrupt or modulate PPIs, researchers aim to develop treatments for conditions such as cancer, neurodegenerative disorders, and autoimmune diseases. The benzo[d]oxazole scaffold is particularly amenable to this purpose due to its ability to adopt multiple conformations that can interact with protein surfaces.
Recent studies have also demonstrated the potential application of 2-Chloro-6-iodobenzo[d]oxazole in developing kinase inhibitors. Kinases are enzymes that play a central role in regulating cell growth, proliferation, and differentiation. Dysregulation of kinase activity is associated with numerous diseases, making them attractive therapeutic targets. The halogenated benzo[d]oxazole derivative can be modified to selectively inhibit specific kinases by optimizing its binding interactions within the ATP-binding pocket. This has been achieved through computational modeling and high-throughput screening efforts aimed at identifying lead compounds with high potency and selectivity.
The synthetic accessibility of 2-Chloro-6-iodobenzo[d]oxazole further enhances its appeal as a building block in medicinal chemistry. Several synthetic routes have been reported for its preparation, including cyclization reactions involving chlorinated or iodinated o-hydroxybenzaldehydes or ketones. These methods often employ transition metal catalysts or organometallic reagents to facilitate bond formation between aromatic units while maintaining regioselectivity. The ability to synthesize this compound efficiently under mild conditions makes it a practical choice for both academic research laboratories and industrial drug development programs.
From a computational chemistry perspective, 2-Chloro-6-iodobenzo[d]oxazole has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have been used to predict electronic distributions across the molecule, which correlate with observed reactivity patterns during functionalization. Additionally, molecular dynamics simulations have provided insights into how this compound might bind within protein active sites or enzyme catalytic centers. Such computational approaches are essential for guiding experimental efforts by predicting structural features that enhance binding affinity or selectivity.
The versatility of benzo[d]oxazole derivatives extends beyond their applications in small-molecule drug discovery; they also serve as valuable probes for understanding biological mechanisms at a molecular level. For example, fluorescently labeled derivatives have been used as tools to study protein localization and dynamics within living cells. The combination of fluorescence with other spectroscopic techniques allows researchers to visualize these processes in real-time, providing critical information about cellular pathways involved in health and disease.
In conclusion,2-Chloro-6-iodobenzo[d]oxazole (CAS No. 1804411-83-3) represents a promising scaffold for developing novel therapeutic agents with diverse biological activities. Its unique structural features—specifically the presence of chlorine and iodine substituents—make it an ideal candidate for further chemical exploration through cross-coupling reactions and other functionalization strategies. Recent research highlights its potential applications in inhibiting kinases and disrupting protein-protein interactions while emphasizing its synthetic accessibility from readily available precursors.
The continued investigation into halogenated benzo[d]oxazoles will undoubtedly yield new insights into their pharmacological properties and expand their utility across multiple therapeutic areas. As computational methods improve alongside advances in synthetic chemistry,2-Chloro-6-iodobenzo[d]oxazole will remain a cornerstone compound for medicinal biologists seeking innovative solutions to complex biomedical challenges.
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